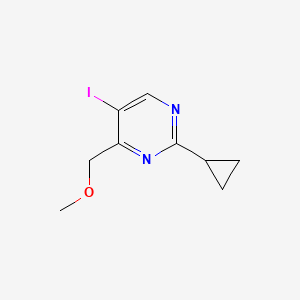

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is a compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly discussed in the provided papers, pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of substituents such as cyclopropyl, iodo, and methoxymethyl groups can significantly influence the chemical behavior and biological activity of the pyrimidine core.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and the introduction of various functional groups. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, uses methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, followed by cyclization and chloridization to achieve a high purity product . Although the exact synthesis route for 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is not detailed, similar methodologies could be applied, with appropriate modifications to introduce the cyclopropyl and iodo substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a pyrazolopyrimidine derivative was determined using single-crystal X-ray diffraction, revealing that the ring atoms in the moiety are almost coplanar, which might be an important active site . This suggests that the planarity and substitution pattern of the pyrimidine ring are important structural features that could also be relevant for the analysis of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, cyclopalladation reactions have been reported for pyrimidine derivatives, leading to the formation of mononuclear complexes . Additionally, halogenated pyrimidine derivatives can be further functionalized, as seen in the synthesis of acyclic nucleoside phosphonate analogues with antiviral activity . These reactions highlight the versatility of pyrimidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The introduction of a cyclopropyl group can affect the compound's steric properties, while an iodo substituent can make the compound more amenable to further substitution reactions due to the iodine's reactivity. The methoxymethyl group could influence the compound's solubility in organic solvents. Although the specific properties of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine are not provided, related compounds exhibit moderate herbicidal activities and antibacterial properties , suggesting potential applications in these areas.

Scientific Research Applications

Antiviral Activity

Compounds with a cyclopropyl group substituted in the pyrimidine nucleus, similar to 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine, have been studied for their antiviral properties. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines with cyclopropyl substitution have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds demonstrated pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Herbicidal Activity

Pyrimidine compounds with cyclopropylmethoxy groups in the pyrimidine nucleus have shown valuable herbicidal activity, especially when applied pre-emergence in crops like cotton and sunflower (Krämer, 1997).

Synthesis of Antibacterial Agents

The synthesis of pyrimidine derivatives with cyclopropyl groups is integral in the development of new classes of antibacterial agents. An example is the efficient synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, a scaffold for biologically active compounds (Rosen et al., 2009).

Study of DNA Photolyase

Research on cyclobutane pyrimidine dimers, which are structurally related to cyclopropyl substituted pyrimidines, has contributed significantly to understanding DNA photolyase. This enzyme repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, a process relevant in understanding UV-induced DNA damage (Sancar, 1994).

Inhibition of Plant Growth

Studies on alpha-cyclopropyl-alpha-(4-methyoxyphenyl)-5-pyrimidine methyl alcohol (ancymidol), a compound with a similar structure, show its effectiveness as a plant growth retardant. This compound inhibits ent-kaurene oxidation in plant tissues, influencing the biosynthesis of gibberellins, a class of plant hormones (Coolbaugh et al., 1982).

properties

IUPAC Name |

2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c1-13-5-8-7(10)4-11-9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDAQUCZRFRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1I)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)